4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
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Description
4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H18N2O5S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
The compound is related to the family of chemicals that undergo complex synthetic processes, yielding novel structures with potential applications in various fields. For example, Halim and Ibrahim (2022) demonstrated the synthesis, spectral analysis, quantum studies, and evaluation of nonlinear optical (NLO) and thermodynamic properties of a novel compound, highlighting its high stability and potential for application in materials science (Halim & Ibrahim, 2022).
Anticancer and Antiangiogenic Activity
Romagnoli et al. (2015) explored the design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activities of 3-arylaminobenzofuran derivatives, indicating the therapeutic potential of such compounds. The study emphasizes the importance of structural modifications to enhance biological activity, suggesting potential applications in drug development (Romagnoli et al., 2015).
Synthetic Utility in Organic Synthesis
Research on the synthetic utility of furan-, pyrrole-, and thiophene-based compounds, as discussed by Rassu et al. (2000), reveals the versatility of such structures in organic synthesis. These compounds serve as vinylogous nucleophiles, leading to a wide array of functionality-rich constructs, underscoring their significance in synthetic organic chemistry (Rassu et al., 2000).
Fluorescence and Computational Analysis
Yokota et al. (2012) synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, and performed a computational analysis to understand their properties. This study indicates the potential application of such compounds in the development of novel fluorescent materials for technological applications (Yokota et al., 2012).
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-31-17)22(28)23(29)26(20)24-25-16-10-9-15(30-2)12-18(16)32-24/h3-12,20,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGUUYLGBZGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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